molecular formula C24H32N4O5 B149738 TAPI-0 CAS No. 143457-40-3

TAPI-0

Cat. No.: B149738
CAS No.: 143457-40-3
M. Wt: 456.5 g/mol
InChI Key: CRCPLBFLOSEABN-VBSNWNEZSA-N
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Mechanism of Action

Target of Action

TAPI-0, also known as TNF-α Protease Inhibitor-0, is a metalloproteinase inhibitor with selectivity for TACE (TNF-α converting enzyme/ADAM17; IC 50 = 100 nM) . TACE, also known as ADAM17, is a key enzyme involved in the processing of TNF-α, a cytokine that plays a crucial role in inflammation and immunity .

Mode of Action

This compound interacts with its target, TACE, by inhibiting its activity. This inhibition prevents the conversion of pro-TNF-α into its active form, thereby blocking the release of active TNF-α .

Biochemical Pathways

By inhibiting TACE, this compound affects the TNF-α signaling pathway. Under normal conditions, TACE cleaves the membrane-bound form of TNF-α, releasing the active cytokine. This active TNF-α can then bind to its receptors, triggering a cascade of inflammatory responses. When this compound inhibits tace, the release of active tnf-α is blocked, thereby attenuating the downstream inflammatory responses .

Result of Action

The primary result of this compound’s action is the inhibition of TNF-α processing, which leads to a decrease in the level of active TNF-α. This can have significant effects at the molecular and cellular levels, as TNF-α is a key player in inflammation and immunity. By blocking the release of active TNF-α, this compound can potentially attenuate inflammatory responses .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. For instance, this compound is typically stored at -20°C to maintain its stability

Biochemical Analysis

Biochemical Properties

TAPI-0 interacts with various enzymes and proteins, particularly those involved in the TNF-α processing pathway . It acts as an inhibitor for matrix metalloprotease (MMP) and TACE . The nature of these interactions involves the inhibition of these enzymes, thereby blocking the maturation of cytokines, soluble cytokine receptors, and other proteins that require the action of proteases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by attenuating the processing of TNF-α . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, in human esophageal squamous cell carcinoma cells, higher doses of this compound inhibited cell viability, while a lower dose inhibited cell migration and invasion and enhanced the chemosensitivity of the cells to cisplatin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically enzymes like TACE and MMPs . By inhibiting these enzymes, this compound prevents the processing of TNF-α, leading to changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is soluble in DMSO to 10 mM and in acetic acid to 10 mM . The product can be stored for up to 12 months under desiccating conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with osteoarthritis, intra-articular administration of this compound ameliorated the progression of the disease .

Metabolic Pathways

This compound is involved in the TNF-α processing pathway . It interacts with enzymes such as TACE and MMPs, affecting the metabolic flux of these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-0 involves multiple steps, starting with the preparation of the hydroxamate moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated synthesis equipment and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions

TAPI-0 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TAPI-0 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of metalloproteinases and to develop new inhibitors with improved specificity and potency.

    Biology: Employed in cell culture studies to investigate the role of metalloproteinases in various biological processes, such as cell migration, invasion, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive metalloproteinase activity, such as cancer, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and screening platforms for metalloproteinase inhibitors

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPLBFLOSEABN-VBSNWNEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931887
Record name N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143457-40-3
Record name TAPI (inhibitor)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of TAPI-0 and how does it interact with it?

A1: this compound primarily targets TACE/ADAM17, a membrane-bound metalloprotease [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a potent and selective inhibitor by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of its substrates [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What are the downstream effects of this compound's inhibition of TACE/ADAM17?

A2: TACE/ADAM17 inhibition by this compound leads to several downstream effects, including:

  • Reduced shedding of TNF-α and other inflammatory mediators: This can attenuate inflammatory responses in various conditions, such as acute lung injury, neuroinflammation, and ischemia-reperfusion injury [, , , , , , ].
  • Increased cell surface expression of TACE/ADAM17 substrates: This includes receptors like MerTK, TIM-3, TNFR1, and DR4, potentially enhancing signaling pathways and cellular responses [, , , , , , ].
  • Modulation of immune cell function: this compound can impact macrophage chemotaxis, efferocytosis, and NK cell activity by altering the expression and shedding of relevant surface receptors [, , , , , ].
  • Effects on adipocyte differentiation: By inhibiting TACE/ADAM17-mediated shedding of Pref-1, this compound can modulate adipocyte differentiation [].

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